3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a bromopyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction using 3-bromopyridine and a suitable nucleophile.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Final Coupling Step: The final step involves coupling the piperidine ring with the quinazolinone core, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- N,N-Diisopropylethylamine
- Heusler Compounds
Uniqueness
3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a quinazolinone core, a piperidine ring, and a bromopyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21BrN4O |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-[[1-(3-bromopyridin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H21BrN4O/c1-14-23-18-7-3-2-5-16(18)20(26)25(14)13-15-8-11-24(12-9-15)19-17(21)6-4-10-22-19/h2-7,10,15H,8-9,11-13H2,1H3 |
InChI Key |
RAMJKRCQYQRGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=C(C=CC=N4)Br |
Origin of Product |
United States |
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